molecular formula C9H15NO B13158664 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one

Cat. No.: B13158664
M. Wt: 153.22 g/mol
InChI Key: CUDQCDVOOHKOGT-UHFFFAOYSA-N
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Description

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by the presence of an amino group, a cyclopropyl group, and a methylpent-1-en-3-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one typically involves the reaction of cyclopropyl ketones with appropriate amines under controlled conditions. One common method involves the use of cyclopropyl methyl ketone as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product suitable for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpent-1-en-3-one: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    5-Cyclopropyl-2-methylpent-1-en-3-one: Lacks the amino group, affecting its potential biological activity and applications.

    5-Amino-5-cyclopropylpent-1-en-3-one: Similar structure but without the methyl group, leading to variations in its chemical behavior.

Uniqueness

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-amino-5-cyclopropyl-2-methylpent-1-en-3-one

InChI

InChI=1S/C9H15NO/c1-6(2)9(11)5-8(10)7-3-4-7/h7-8H,1,3-5,10H2,2H3

InChI Key

CUDQCDVOOHKOGT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC(C1CC1)N

Origin of Product

United States

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